molecular formula C12H11N5O2 B4529594 N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B4529594
M. Wt: 257.25 g/mol
InChI Key: DTLGSHWLWMJDDX-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide: is a compound that belongs to the class of heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of benzoxadiazole derivatives with pyrazole derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired compound. For example, the reaction may involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to promote the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may enhance the activity of certain enzymes involved in metabolic pathways, leading to increased production of specific metabolites .

Comparison with Similar Compounds

  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-1-(2-chlorobenzyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-6-methoxy-3-chromanecarboxamide
  • N-(2,1,3-benzoxadiazol-5-ylmethyl)-8-fluoro-N-methyl-2-quinolinecarboxamide

Comparison: Compared to similar compounds, N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, which may confer distinct chemical and biological properties. Its benzoxadiazole and pyrazole rings contribute to its potential as a versatile compound in various research applications .

Properties

IUPAC Name

N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2/c1-17(12(18)10-4-5-13-14-10)7-8-2-3-9-11(6-8)16-19-15-9/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLGSHWLWMJDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC2=NON=C2C=C1)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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